Ortho-Fluorine pKa Depression Relative to Meta- and Para-Fluorophenylboronic Acids
The ortho-fluorine substituent in the target compound significantly depresses the boronic acid pKa compared with meta- or para-fluorinated analogues, enhancing Lewis acidity and binding affinity for diols at physiological pH. The predicted pKa for 2-fluorophenylboronic acid is 8.32, whereas 3-carboxy-2-fluorophenylboronic acid (bearing an additional electron-withdrawing group) exhibits a pKa of 3.28. The target compound, with its carbamoyl electron-withdrawing group in combination with ortho-fluorine, is expected to show a pKa intermediate between these values, conferring superior aqueous solubility of the boronate anion relative to non-fluorinated or meta-fluorinated congeners.
| Evidence Dimension | Boronic acid acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa ~7–8 (based on 2-fluorophenylboronic acid pKa = 8.32; further depressed by 3-carbamoyl EWG). |
| Comparator Or Baseline | 2-Fluorophenylboronic acid pKa = 8.32 (predicted); 3-Carboxy-2-fluorophenylboronic acid pKa = 3.28. |
| Quantified Difference | Estimated ΔpKa ≈ −0.5 to −1.0 vs 2-fluorophenylboronic acid; >4 log units more acidic than 3-carboxy analogue under most acidic conditions. |
| Conditions | Predicted pKa values (ChemicalBook, ChemBase); 25 °C. |
Why This Matters
Lower pKa enhances boronate anion formation at near-neutral pH, improving aqueous solubility and diol-binding kinetics, which is critical for biological assay reproducibility and chromatographic purification.
